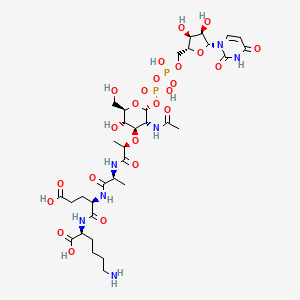
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-alpha-glutamyl-L-lysine is an UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine. It derives from an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.
Applications De Recherche Scientifique
Enzymatic Function and Structural Analysis
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine plays a crucial role in bacterial cell-wall peptidoglycan biosynthesis. The enzymatic function involves the addition of meso-diaminopimelic acid to its nucleotide precursor in bacterial cells, as illustrated in studies of Escherichia coli enzymes (Gordon et al., 2001). Crystallographic analysis has revealed the enzyme's structure and the binding sites for its substrates and products, providing insights into its enzymatic mechanism.
Drug Target Identification
Due to its essential role in bacterial cell wall synthesis and its non-homologous nature in mammals, UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine has been identified as a potential target for antibacterial drugs. In-silico studies have been conducted on the MurE variant of the enzyme from Acinetobacter baumannii, highlighting its potential as a drug target against nosocomial infections (Amera et al., 2019).
Peptidoglycan Biosynthesis and Recycling
The enzyme is also involved in the recycling process of bacterial cell wall peptidoglycan, as demonstrated in Escherichia coli. This process is essential for the constant remodeling of the bacterial cell wall that occurs during cell growth and division. Studies have explored the enzyme's ability to accept various peptide substrates and its potential as a target for antibacterial compounds (Hervé et al., 2007).
Enzyme Activation and Function
Research on the enzyme from Bacillus sphaericus has revealed that its activity is significantly stimulated by phosphate ions, suggesting that phosphate changes the enzyme to a more active conformation. This finding is particularly interesting as phosphate is a product of the reaction catalyzed by this enzyme (Anwar & Vlaović, 1986).
Structural and Functional Characterization
Further structural studies have characterized the enzyme's active, fully assembled substrate- and product-bound complexes. These studies provide a deeper understanding of the enzyme's function and its role in bacterial cell wall biosynthesis, offering insights for drug development (Mol et al., 2003).
Propriétés
Nom du produit |
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine |
|---|---|
Formule moléculaire |
C34H55N7O24P2 |
Poids moléculaire |
1007.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C34H55N7O24P2/c1-14(28(50)38-17(7-8-22(45)46)30(52)39-18(32(53)54)6-4-5-10-35)36-29(51)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,51)(H,37,43)(H,38,50)(H,39,52)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18-,19+,20+,23+,24+,25+,26+,27+,31+,33+/m0/s1 |
Clé InChI |
RLNOPSGEZLGFAH-BSIIKIOPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)




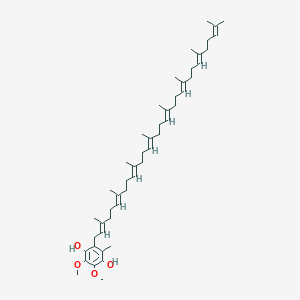
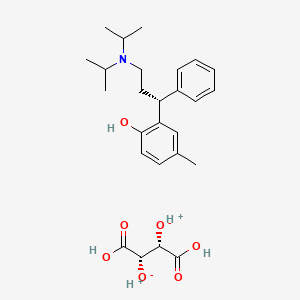
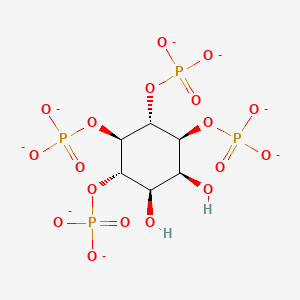
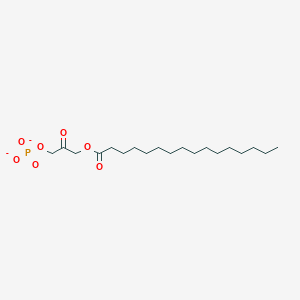
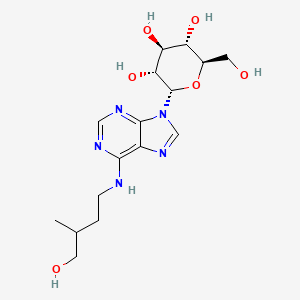


![N-(Cyclohexyloxy)-N-benzyl-7-[2-cyano-3-(4-pyridyl)guanidino]heptanamide](/img/structure/B1264045.png)
![TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264046.png)